molecular formula C18H21N5O2 B2956369 N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361862-86-2

N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No. B2956369
CAS RN: 2361862-86-2
M. Wt: 339.399
InChI Key: LBXQFWPEURAZTG-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a type of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . The Janseen Group discovered the first compound of this class in the 1960s . The synthesis often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The IR absorption spectra of these compounds often show two signals for C=O groups .


Chemical Reactions Analysis

1,2,4-Triazole compounds are known to exhibit significant reactivity due to the presence of multiple nitrogen atoms in the azole ring . They can undergo a variety of chemical reactions, including those involving the N1 and N2 nitrogen atoms of the triazole moiety .


Physical And Chemical Properties Analysis

1,2,4-Triazole compounds are generally solid in form . They are thermally stable, with decomposition onset temperatures ranging from 147–228 °C .

Mechanism of Action

The mechanism of action of 1,2,4-triazole compounds is often related to their ability to bind to various enzymes and receptors in the biological system . This binding capability is largely due to the N1 and N2 nitrogen atoms of the triazole moiety .

Safety and Hazards

While some 1,2,4-triazole compounds have shown promising cytotoxic activity against cancer cells, they can also exhibit toxicity against human cells . Therefore, safety and hazards associated with these compounds need to be carefully evaluated.

Future Directions

The development of new antibacterial agents to fight multidrug-resistant pathogens is a major focus in the field of medicinal chemistry . Given the versatile biological activities of 1,2,4-triazole compounds, they are considered promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

N-[4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-16(24)20-15-8-6-13(7-9-15)18(25)23-10-4-5-14(11-23)17-21-19-12-22(17)2/h3,6-9,12,14H,1,4-5,10-11H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXQFWPEURAZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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